![molecular formula C20H18N2O3S B306380 N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)
N-[4-(4-toluidinosulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-toluidinosulfonyl)phenyl]benzamide, commonly known as WST-8, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble tetrazolium salt that is used as a colorimetric assay reagent for measuring cell viability and proliferation. WST-8 is widely used in various fields of research, including biochemistry, cell biology, and pharmacology.
作用機序
The mechanism of action of WST-8 involves the reduction of the tetrazolium salt by cellular enzymes to formazan, which is detected by spectrophotometry. The reduction reaction is dependent on the presence of NADH or NADPH, which are produced by cellular metabolism. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects
WST-8 does not have any known biochemical or physiological effects on cells. It is a non-toxic reagent that is used to measure cell viability and proliferation. The assay is based on the detection of metabolic activity, which is a measure of the overall health of the cells.
実験室実験の利点と制限
WST-8 has several advantages over other cell viability assays. It is a water-soluble reagent that can be used in both adherent and suspension cell cultures. The assay is non-toxic and does not require any special equipment or training to perform. WST-8 is also highly sensitive and can detect small changes in cell viability.
One limitation of WST-8 is that it requires the use of a microplate reader or spectrophotometer to measure the absorbance of the formazan product. This can be a disadvantage for labs that do not have access to this equipment. Another limitation is that the assay is dependent on the metabolic activity of the cells, which can be affected by various factors, such as cell density, culture conditions, and the presence of inhibitors.
将来の方向性
There are several future directions for the use of WST-8 in scientific research. One area of interest is the development of new applications for the assay, such as the detection of oxidative stress and apoptosis. Another area of interest is the optimization of the assay for use in high-throughput screening of drug candidates. Additionally, there is a need for further validation of the assay in different cell types and under different experimental conditions to ensure its reliability and accuracy.
合成法
The synthesis of WST-8 involves the reaction of 4-toluidine with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained by the addition of tetrazolium salt to the reaction mixture. The synthesis method is relatively simple and has been optimized for high yield and purity.
科学的研究の応用
WST-8 is widely used as a cell viability and proliferation assay reagent in scientific research. It is used to measure the metabolic activity of cells by detecting the reduction of the tetrazolium salt to formazan. This assay is commonly used in drug discovery, toxicology, and cancer research to evaluate the efficacy and toxicity of various compounds. WST-8 has also been used to study the effects of environmental factors, such as temperature and pH, on cell viability.
特性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-15-7-9-18(10-8-15)22-26(24,25)19-13-11-17(12-14-19)21-20(23)16-5-3-2-4-6-16/h2-14,22H,1H3,(H,21,23) |
InChIキー |
GYQZANIAXFTPAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



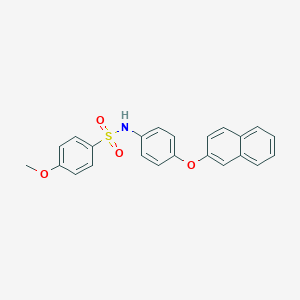
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
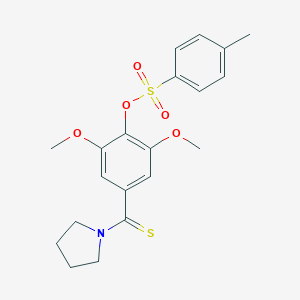
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)
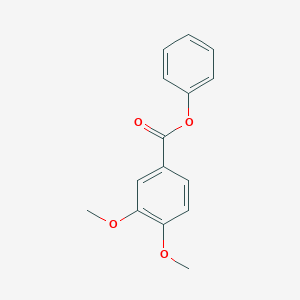
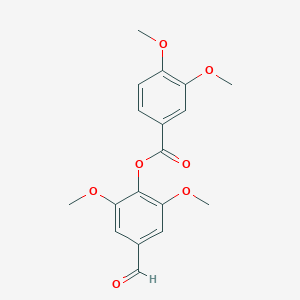
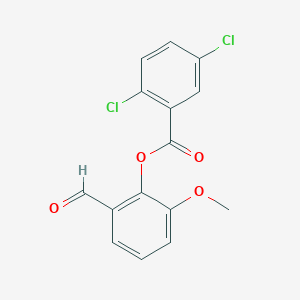
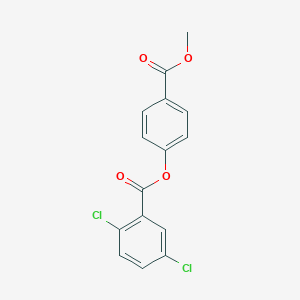
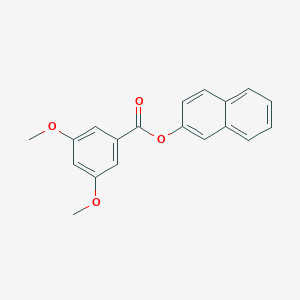
![isopropyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306314.png)
![2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B306317.png)
![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)
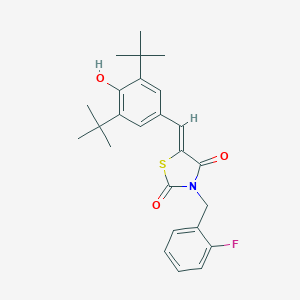
![5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)